REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=[CH:5]1.[H-].[Na+]>O1CCCC1>[CH:3]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=[CH:5]1)=[CH2:2] |f:1.2|
|
Name
|
|
Quantity
|
3.61 g
|
Type
|
reactant
|
Smiles
|
ClCCN1C=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
to stir for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
the washings and filtrate evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in acetonitrile
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CONCENTRATION
|
Details
|
the acetonitrile concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C=NC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |